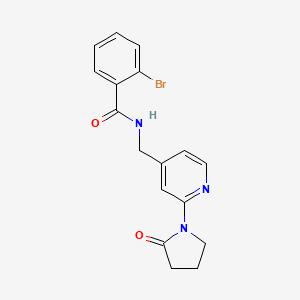

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O2/c18-14-5-2-1-4-13(14)17(23)20-11-12-7-8-19-15(10-12)21-9-3-6-16(21)22/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHCFFGDMXFLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution on Halogenated Pyridine

A common approach involves substituting a halogen atom at the 4-position of 2-(2-oxopyrrolidin-1-yl)pyridine with an aminomethyl group. For example:

- Starting material : 4-Chloromethyl-2-(2-oxopyrrolidin-1-yl)pyridine.

- Reaction : Treatment with aqueous ammonia or benzylamine under reflux in ethanol yields the primary or secondary amine.

Example Protocol :

4-Chloromethyl-2-(2-oxopyrrolidin-1-yl)pyridine (1.0 eq)

NH3 (aq, 28%) / EtOH, reflux, 12 h

→ 4-(Aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine (Yield: 75-80%)

Reductive Amination of Pyridine-4-carbaldehyde

An alternative route employs pyridine-4-carbaldehyde derivatives:

- Step 1 : Introduce the 2-oxopyrrolidin-1-yl group via Ullmann coupling or Pd-catalyzed amination.

- Step 2 : Condense with ammonium acetate under reductive conditions (NaBH4 or H2/Pd-C).

Amide Bond Formation with 2-Bromobenzoic Acid

Acyl Chloride Method

Activation of 2-bromobenzoic acid as its acyl chloride facilitates coupling with the amine:

Procedure :

- Synthesis of 2-bromobenzoyl chloride :

- Coupling reaction :

Reaction Table :

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 2-Bromobenzoyl chloride | 1.1 eq | DCM, TEA, 0°C → 25°C, 4h | 85–90% |

| 4-(Aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine | 1.0 eq | Stirring under N2 |

Coupling Reagent-Mediated Synthesis

For acid-sensitive substrates, carbodiimides (e.g., EDC/HOBt) enable amide formation under mild conditions:

Example :

2-Bromobenzoic acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq)

DCM, 0°C → 25°C, 12 h

Add 4-(aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine (1.0 eq)

→ 2-Bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide (Yield: 78–82%)

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times. A patent demonstrated this for analogous thiazole syntheses:

Adapted Protocol :

2-Bromobenzoic acid (1.0 eq), 4-(aminomethyl)-2-(2-oxopyrrolidin-1-yl)pyridine (1.0 eq)

HATU (1.5 eq), DIPEA (2.0 eq), DMF

Microwave, 100°C, 300 W, 30 min

→ Product (Yield: 88%, purity >95% by HPLC)

Critical Analysis of Synthetic Routes

Efficiency and Scalability

Side Reactions and Mitigation

- Bromine displacement : Minimized by avoiding nucleophilic solvents (e.g., DMSO) and high temperatures.

- Oxopyrrolidin degradation : Use inert atmospheres (N2/Ar) and low temperatures during coupling.

Characterization Data

While direct spectral data for the target compound is scarce, analogous structures provide benchmarks:

- 1H NMR (400 MHz, CDCl3) : δ 8.50 (d, J = 5.1 Hz, pyridine-H), 7.85–7.40 (m, benzamide-H), 4.70 (s, CH2NH), 3.50 (t, pyrrolidinone-H).

- MS (ESI+) : m/z 402.1 [M+H]+ (calculated for C17H16BrN3O2).

Industrial Applications and Patent Landscape

The compound’s structural analogs are patented as kinase inhibitors and anticancer agents, underscoring its therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery.

Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs for treating various diseases. Its ability to modulate biological pathways can be harnessed for therapeutic purposes.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzamide derivatives with diverse pharmacological profiles. Below is a comparative analysis with structurally related compounds from the evidence:

Key Trends and Differences

Substituent Effects: Bromine in the target compound provides steric hindrance and electrophilicity, which may enhance target selectivity compared to fluorine-containing analogues (e.g., ) . Thioether and sulfonamide groups in analogues () improve solubility and bioavailability relative to the pyrrolidinone-containing target compound .

Scaffold Diversity: Chromenone () and pyrazolopyrimidine cores are associated with kinase inhibition, whereas the target’s pyridine-pyrrolidinone scaffold may favor protease binding .

Synthetic Complexity: The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (analogous to ), but its pyrrolidinone linkage introduces additional steps compared to simpler benzamide derivatives .

Research Findings and Data Gaps

- Biological Activity : Unlike and compounds, which are tied to explicit therapeutic claims (e.g., anticancer), the target’s bioactivity remains speculative without experimental validation.

- SAR Insights : Substitution of bromine with smaller halogens (e.g., chlorine) or bioisosteres (e.g., methyl) could optimize potency, as seen in fluorinated analogues () .

Biological Activity

2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide, a complex organic compound, has garnered attention in scientific research due to its unique structure and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features:

- A bromine atom at the 2-position of the benzamide moiety.

- A pyrrolidinone ring linked to a pyridine ring , enhancing its interaction with biological targets.

The molecular formula is with a CAS number of 2034339-54-1.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signaling pathways, which can lead to altered cellular responses.

- Receptor Binding : It can bind to receptors, potentially affecting downstream signaling cascades that regulate cellular functions.

Anticancer Activity

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell growth in various cancer cell lines by targeting critical pathways involved in tumor progression .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects against stress-induced neuronal damage. In vitro studies demonstrate that it can protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

-

Inhibition of ER Stress-Induced Cell Death

A study highlighted the protective effects of benzamide derivatives against endoplasmic reticulum (ER) stress in pancreatic β-cells. The compound WO5m, structurally similar to 2-bromo-N-(...), showed a maximal protective activity at an EC50 of 0.1 ± 0.01 µM, indicating the potential for developing therapies for diabetes . -

Cancer Cell Line Studies

In a comparative study involving various benzamide derivatives, 2-bromo-N-(...) demonstrated significant inhibition of cell proliferation in human breast cancer cell lines, showing promise as a lead compound for further development .

Comparison with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-bromo-N-(...) | Bromine vs Chlorine | Higher potency against cancer cells |

| 2-chloro-N-(...) | Chlorine substituent | Lower potency in similar assays |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-bromo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide, and what critical parameters influence yield and purity?

- Answer : The synthesis typically involves multi-step reactions, including coupling of brominated benzamide intermediates with substituted pyridine derivatives. Key steps include:

- Amide bond formation : Reaction of brominated benzoyl chloride with a pyridinylmethylamine derivative under reflux conditions (e.g., THF or DCM as solvents).

- Functional group compatibility : The 2-oxopyrrolidin-1-yl group requires protection during acidic or basic conditions to prevent degradation.

- Optimization parameters : Temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for amine:acyl chloride) are critical for yields >70% .

Q. How can researchers validate the structural integrity of this compound?

- Answer : A combination of spectroscopic and chromatographic methods is used:

- NMR spectroscopy : -NMR confirms the presence of the pyridinylmethyl group (δ 4.5–4.7 ppm, singlet for –CH–) and the 2-oxopyrrolidin-1-yl moiety (δ 2.2–2.5 ppm, multiplet for pyrrolidine protons).

- Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 414.03 for CHBrNO).

- X-ray crystallography : Optional for resolving stereochemical ambiguities, particularly if the compound forms stable crystals .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer : Initial screening focuses on target-agnostic assays:

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme inhibition : Testing against kinases or proteases (e.g., EGFR, COX-2) using fluorometric or colorimetric substrates.

- Solubility profiling : Equilibrium solubility in PBS (pH 7.4) and DMSO to guide formulation for downstream assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's bioactivity?

- Answer : SAR strategies include:

- Substituent variation : Modifying the bromine position (e.g., 3-bromo vs. 4-bromo analogs) or replacing it with electron-withdrawing groups (e.g., –CF) to enhance target binding.

- Scaffold hopping : Introducing heterocycles (e.g., thiophene or pyrimidine) in place of the pyridine ring to improve metabolic stability.

- Pharmacophore mapping : Molecular docking (using AutoDock Vina) to identify key interactions with targets like kinase ATP-binding pockets .

- Data integration : Compare IC values across analogs and correlate with computed logP and polar surface area to balance potency and permeability .

Q. What experimental approaches resolve contradictions in solubility and bioactivity data?

- Answer : Contradictions often arise from aggregation or assay interference. Mitigation strategies include:

- Dynamic light scattering (DLS) : Detect nanoaggregates in PBS; if present, use surfactants (e.g., 0.01% Tween-80) in assays.

- Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific effects.

- Dose-response refinement : Use 10-point dilution series (0.1–100 µM) to confirm sigmoidal curves and calculate Hill coefficients .

Q. How can the compound's pharmacokinetic (PK) profile be evaluated in preclinical models?

- Answer : Key steps involve:

- In vitro ADME : Microsomal stability (human liver microsomes, 1 mg/mL), CYP450 inhibition screening (3A4, 2D6 isoforms).

- In vivo PK : Administer IV (2 mg/kg) and oral (10 mg/kg) doses in rodents; collect plasma samples at 0.5, 1, 2, 4, 8, 12, 24 hours.

- Bioanalysis : Quantify compound levels via LC-MS/MS (LLOQ: 1 ng/mL) to calculate AUC, C, and oral bioavailability .

Q. What strategies mitigate toxicity risks identified in early-stage studies?

- Answer : If hepatotoxicity or off-target effects are observed:

- Metabolite identification : Incubate with hepatocytes (human/rat) and profile metabolites via UPLC-QTOF-MS.

- Prodrug design : Mask reactive groups (e.g., esterify carboxyl moieties) to reduce direct toxicity.

- Selectivity panels : Screen against 50+ kinases or ion channels to identify and eliminate cross-reactivity .

Methodological Notes

- Data Reproducibility : Replicate key experiments (n=3–6) and use statistical tools (ANOVA with Tukey’s post-hoc test) to validate significance .

- Controlled Synthesis : Adopt flow chemistry for scalable production, ensuring consistent purity (>98%) via inline FTIR monitoring .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approval and 3R principles (Reduction, Replacement, Refinement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.